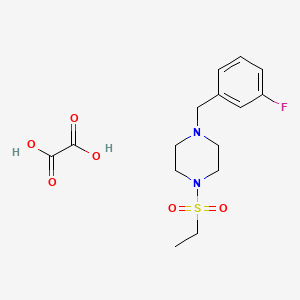
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide, also known as FMP or MP-10, is a synthetic compound that belongs to the piperazine family. It is a small molecule with a molecular weight of 268.36 g/mol and a chemical formula of C15H21FN2O. FMP has been the subject of scientific research due to its potential therapeutic applications in various medical conditions.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been the subject of scientific research due to its potential therapeutic applications in various medical conditions. It has been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It may also have an affinity for other neurotransmitter receptors, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It may also modulate the activity of other neurotransmitters, including dopamine and norepinephrine. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has been shown to have a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified. It has a high affinity for serotonin receptors, which makes it a useful tool for studying the serotonin system. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide also has a low potential for abuse and addiction, which makes it a safer alternative to other drugs.
However, there are also limitations to using N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may also have off-target effects on other neurotransmitter systems, which can complicate experimental designs.
Direcciones Futuras
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide has several potential future directions for research. It may be studied further for its potential use in the treatment of depression, anxiety, and other neurological disorders. N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may also be modified to improve its selectivity and potency for specific neurotransmitter receptors. Additionally, N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide may be used as a tool for studying the serotonin system and its role in various physiological and pathological processes.
Métodos De Síntesis
N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide can be synthesized using a multistep synthesis process. The first step involves the reaction of 3-fluoro-4-methylphenylhydrazine with 4-methylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces N-(3-fluoro-4-methylphenyl)-4-methylpiperazine. The second step involves the reaction of the intermediate product with carboxylic acid chloride in the presence of a base such as triethylamine. This reaction produces N-(3-fluoro-4-methylphenyl)-4-methyl-1-piperazinecarboxamide, which can be purified by recrystallization.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-10-3-4-11(9-12(10)14)15-13(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFRTIQMUWMRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-methylpiperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6088230.png)
![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)

![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)

![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)